3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidine ring attached via an oxygen atom The presence of the methylsulfonyl group on the pyrrolidine ring adds to its chemical diversity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, 2-hydroxypyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 3-bromo-2-hydroxypyridine.
Formation of Pyrrolidine Derivative: The pyrrolidine ring is synthesized separately, often starting from pyrrolidine and introducing the methylsulfonyl group through sulfonylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as toluene or THF.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling Reactions: Biaryl or heteroaryl compounds.
Scientific Research Applications
3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It may interact with specific receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpyridine: Similar in structure but lacks the pyrrolidine and methylsulfonyl groups.
2-Bromo-3-hydroxypyridine: Similar pyridine core but different substituents.
3-Bromo-2-(methylsulfonyl)pyridine: Similar but lacks the pyrrolidine ring.
Uniqueness
3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to the combination of the bromine-substituted pyridine ring, the pyrrolidine ring, and the methylsulfonyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-2-(1-methylsulfonylpyrrolidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-17(14,15)13-6-4-8(7-13)16-10-9(11)3-2-5-12-10/h2-3,5,8H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSLGOVMIYUSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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